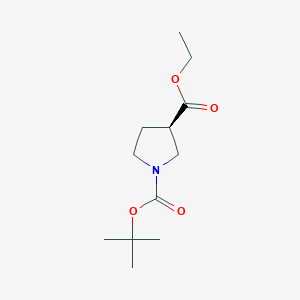

Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

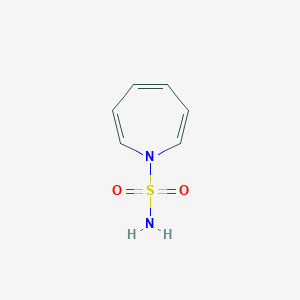

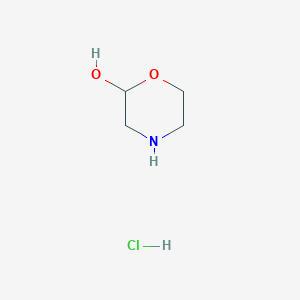

Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate is a compound of interest in the field of organic chemistry, particularly in the synthesis of pyrrolidine derivatives. The compound is characterized by the presence of a pyrrolidine ring, a Boc-protected amine, and an ethyl ester group. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis, allowing for selective reactions to occur elsewhere in the molecule without affecting the amine functionality.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves the use of chiral organolithium reagents, as described in the synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine, which is achieved through the ring opening of ethylene oxide by a homochiral carbanion derived from sparteine-mediated asymmetric deprotonative lithiation of 1-Boc-pyrrolidine . This method showcases the importance of chiral auxiliaries and protecting groups in achieving high enantiomeric purity in the synthesis of pyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, with various substituents affecting the overall conformation and reactivity of the molecule. For instance, the tetra-substituted pyrrolidine ring in ethyl 2-methyl 3,4-bis(acetyloxy)pyrrolidine-1,2-dicarboxylate exhibits a twisted conformation, which is influenced by the positioning of substituents around the pyrrolidine ring . The crystal structure analysis of related compounds often reveals intricate details about the molecular geometry and intermolecular interactions, such as hydrogen bonding patterns .

Chemical Reactions Analysis

Pyrrolidine derivatives participate in a variety of chemical reactions, including cyclocondensation and condensation reactions. For example, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates are synthesized from the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride . Similarly, the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with 2,4-dinitrophenylhydrazine . These reactions highlight the versatility of pyrrolidine derivatives in forming a wide range of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are often studied using various spectroscopic and computational methods. For instance, vibrational spectral analysis using FT-IR spectroscopy, along with theoretical calculations such as density functional theory (DFT), can provide insights into the bonding and interactions within the molecule . Quantum chemical calculations, including time-dependent DFT (TD-DFT) and natural bond orbital (NBO) analysis, are used to evaluate properties such as electronic transitions, charge transfer, and stabilization energy of intra- and intermolecular interactions . These analyses are crucial for understanding the reactivity and potential applications of pyrrolidine derivatives in synthesis and material science.

Wissenschaftliche Forschungsanwendungen

-

Biosynthesis of Ethyl ®-4-chloro-3-hydroxybutyrate

- Application: This compound is used in the biosynthesis of Ethyl ®-4-chloro-3-hydroxybutyrate (®-CHBE), a versatile chiral precursor for many pharmaceuticals .

- Method: A stereoselective carbonyl reductase from Burkholderia gladioli is used in the asymmetric reduction of COBE to ®-CHBE . An economical and satisfactory enzyme-coupled cofactor recycling system was created using recombinant Escherichia coli cells co-expressing Bg ADH3 and glucose dehydrogenase genes to regenerate NADPH in situ .

- Results: In an aqueous/octanol biphasic system, as much as 1200 mmol COBE was completely converted by using substrate fed-batch strategy to afford ®-CHBE with 99.9 % ee at a space-time yield per gram of biomass of 4.47 mmol∙L −1 ∙h −1 ∙g DCW −1 .

-

Inductive Effect

- Application: Ethyl ®-1-Boc-3-pyrrolidinecarboxylate, like other alkyl groups, shows a positive inductive (+I) effect .

- Method: The inductive effect is the ability to donate electrons, which requires an electron presence. The methyl ‘carbon’ of an ethyl group owns more of the electron density from its hydrogens and is able to donate it to the ipso carbon slightly .

- Results: This property is important in understanding the behavior of organic compounds in chemical reactions .

-

Asymmetric Synthesis of Ethyl ®-3-hydroxybutyrate

-

Synthesis of Ethyl ®-2-hydroxy-4-phenylbutyrate

- Application: This compound is used in the synthesis of ethyl ®-2-hydroxy-4-phenylbutyrate (R-HPBE) using bienzyme-polymer nanoconjugates (nano-BECs) .

- Method: A modular approach was applied for the synthesis of nano-BECs (50–70 nm) consisting of two enzymes (carbonyl reductase and glucose dehydrogenase) conjugated within a single universal polymer scaffold .

- Results: The amount of the product R-HPBE with nano-BECs as the catalyst was 533 mM in a dibutyl phthalate-phosphate buffer (dibutyl phthalate-PB) biphasic system .

-

Substrate Feeding Approaches

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-O-tert-butyl 3-O-ethyl (3R)-pyrrolidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDQVUYUWUHNMG-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.